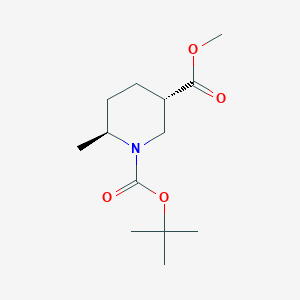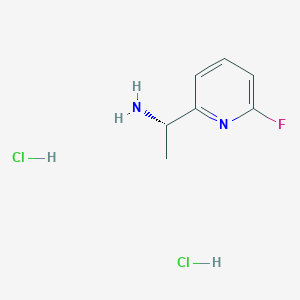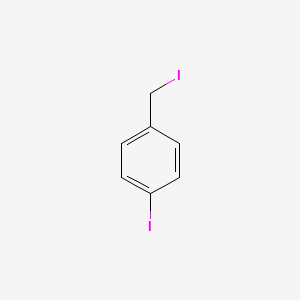
1-Iodo-4-(iodomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-(iodomethyl)benzene is an organic compound with the molecular formula C7H6I2. It is a derivative of benzene, where two iodine atoms are substituted at the para positions of the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 4-methylbenzyl alcohol using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-4-(iodomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-methylbenzyl iodide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone.
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-methylbenzyl iodide.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-(iodomethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the labeling of biomolecules for imaging studies.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Iodo-4-(iodomethyl)benzene exerts its effects involves the reactivity of the iodine atoms. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-4-methylbenzene
- 1-Iodo-2,4-dimethylbenzene
- 1-Iodo-2-methylbenzene
- 1-Bromo-4-iodobenzene
Comparison: 1-Iodo-4-(iodomethyl)benzene is unique due to the presence of two iodine atoms at the para positions, which enhances its reactivity in substitution and coupling reactions compared to its mono-iodinated counterparts. This dual iodination also makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C7H6I2 |
|---|---|
Molekulargewicht |
343.93 g/mol |
IUPAC-Name |
1-iodo-4-(iodomethyl)benzene |
InChI |
InChI=1S/C7H6I2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
InChI-Schlüssel |
SBENHOVOFFTMMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


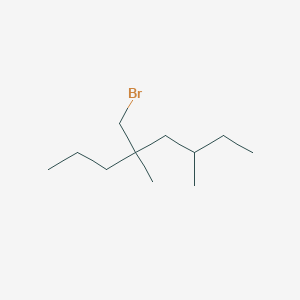

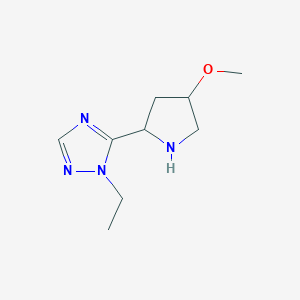
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

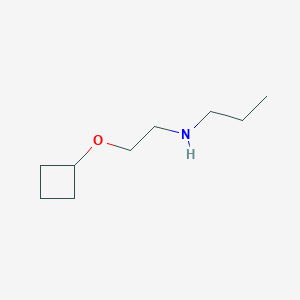
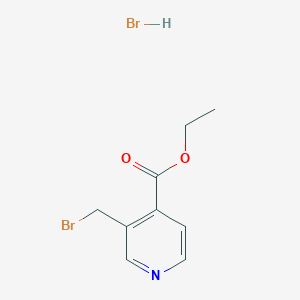
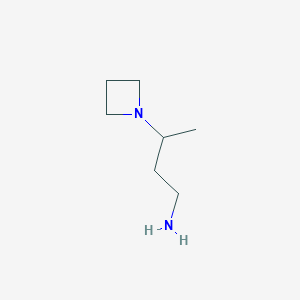
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
![1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-(1H-imidazol-1-yl)ethan-1-imine](/img/structure/B13647013.png)
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
